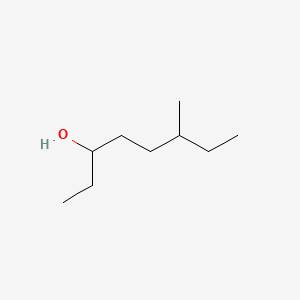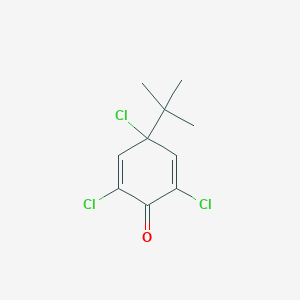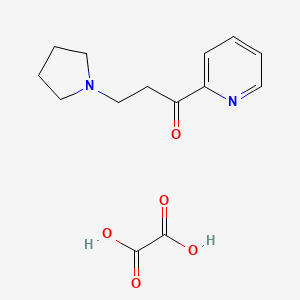
Oxalic acid;1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid;1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-one is a complex organic compound that combines the properties of oxalic acid, pyridine, and pyrrolidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-one typically involves the reaction of pyridine and pyrrolidine derivatives with oxalic acid under controlled conditions. The process may include steps such as:
Formation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be synthesized through various methods, including ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings.
Reaction with Pyridine: The pyrrolidine derivatives are then reacted with pyridine under specific conditions to form the desired compound.
Oxalic Acid Integration: Finally, oxalic acid is introduced to the reaction mixture, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave-assisted organic synthesis (MAOS) to increase efficiency and support green chemistry practices .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can act as a reducing agent and undergo oxidation to form carbon dioxide and water.
Reduction: It can also participate in reduction reactions under specific conditions.
Substitution: The compound may undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation and reducing agents for reduction. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions include carbon dioxide, water, and various substituted derivatives of the original compound.
Scientific Research Applications
Oxalic acid;1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of oxalic acid;1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-one involves its interaction with specific molecular targets and pathways. For example, it may bind to certain proteins or enzymes, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and pyridine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones .
Uniqueness
What sets oxalic acid;1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-one apart is its unique combination of oxalic acid, pyridine, and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
51928-95-1 |
|---|---|
Molecular Formula |
C14H18N2O5 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
oxalic acid;1-pyridin-2-yl-3-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C12H16N2O.C2H2O4/c15-12(11-5-1-2-7-13-11)6-10-14-8-3-4-9-14;3-1(4)2(5)6/h1-2,5,7H,3-4,6,8-10H2;(H,3,4)(H,5,6) |
InChI Key |
WZFBHQGNVLPQLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC(=O)C2=CC=CC=N2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Methylamino)phenyl]sulfonylaniline](/img/structure/B14662325.png)
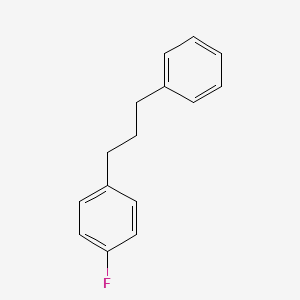
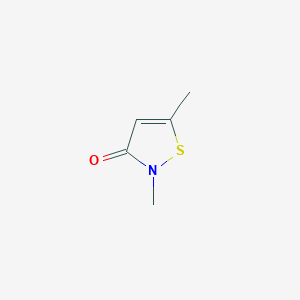
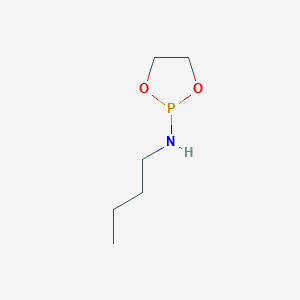

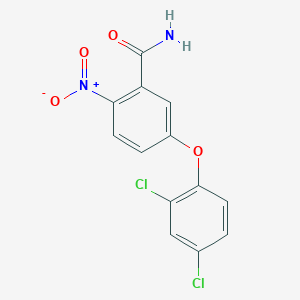
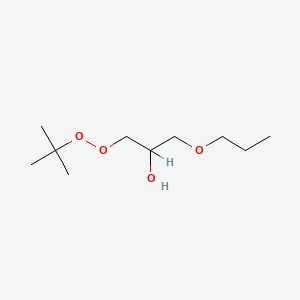
![methyl 2-[(1R)-2-oxocyclopentyl]acetate](/img/structure/B14662373.png)
![(2-Aminoethyl)[(4-methoxy-4-oxobut-2-en-2-yl)oxy]sulfanylidenephosphanium](/img/structure/B14662378.png)
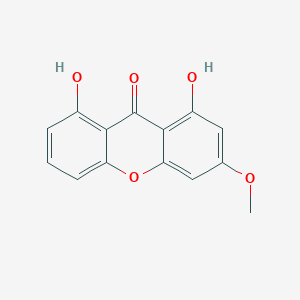
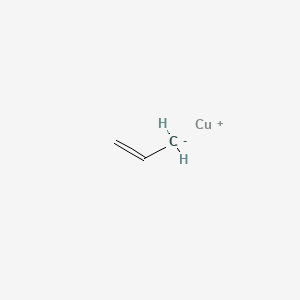
![Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate](/img/structure/B14662414.png)
